molecular formula C27H27N3O3S B13803795 N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide CAS No. 489434-30-2

N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B13803795
CAS No.: 489434-30-2
M. Wt: 473.6 g/mol
InChI Key: WLKFZYUYLWSTGA-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that features a thiazolidine ring, a benzamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a benzamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

489434-30-2

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C27H27N3O3S/c1-18-10-7-8-15-22(18)28-26(33)27(2,3)29-24(32)20-13-9-14-21(16-20)30-23(31)17-34-25(30)19-11-5-4-6-12-19/h4-16,25H,17H2,1-3H3,(H,28,33)(H,29,32)

InChI Key

WLKFZYUYLWSTGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)NC(=O)C2=CC(=CC=C2)N3C(SCC3=O)C4=CC=CC=C4

Origin of Product

United States

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